Acarbose EP Impurity C
Description
Structure
3D Structure
Properties
CAS No. |
610271-07-3 |
|---|---|
Molecular Formula |
C25H43NO18 |
Molecular Weight |
645.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI Key |
SKNOKVHMYNHISM-NCKGCDOOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol |
Origin of Product |
United States |
Elucidation of the Structural Identity and Relationship of Acarbose Ep Impurity C
Methodologies for Structural Determination of Oligosaccharide Impurities
The definitive identification of complex oligosaccharide impurities such as Acarbose (B1664774) EP Impurity C necessitates a multi-faceted analytical approach. The structural similarity to the parent compound and other related substances requires high-resolution methods to discern subtle differences in connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of oligosaccharides. uni-saarland.de One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the monosaccharide composition, anomeric configurations (α or β), and the specific carbons involved in glycosidic linkages.
For acarbose-related substances, ¹H NMR spectra are particularly informative. The chemical shifts of anomeric protons (H-1) typically appear in a distinct region (δ 4.5-5.5 ppm), and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC), are employed to map the complete proton and carbon spin systems of each sugar residue, allowing for the precise determination of how the saccharide units are connected. In cases of isomeric impurities, subtle changes in the chemical shifts of protons and carbons adjacent to the linkage site can reveal the structural differences. researchgate.net While specific NMR spectral data for Acarbose EP Impurity C is not widely published, the typical chemical shift ranges for key signals in related pseudo-oligosaccharides are well-established.
Interactive Table 1: Typical NMR Chemical Shift Ranges for Acarbose-Related Structures
| Nucleus | Structural Moiety | Typical Chemical Shift (δ) Range (ppm) | Significance |
| ¹H | Anomeric Protons (H-1) | 4.9 - 5.4 | Indicates α-glycosidic linkages. |
| ¹H | Acarviosin (B126021) Core Protons | 3.5 - 4.0 | Characteristic signals for the hydroxylated cyclohexenyl ring. |
| ¹³C | Anomeric Carbons (C-1) | 98 - 102 | Confirms the presence and type of glycosidic bonds. |
| ¹³C | Acarviosin Core Carbons | 70 - 75 | Defines the core unsaturated cyclitol structure. |
High-Resolution Mass Spectrometry (HR-MS) is critical for determining the elemental composition of an impurity with high accuracy and for characterizing its molecular weight. sigmaaldrich.com Techniques like Electrospray Ionization (ESI) are used to generate molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, allowing for precise mass measurement. For this compound, HR-MS confirms a molecular formula of C₂₅H₄₃NO₁₈, identical to that of acarbose itself, indicating an isomeric relationship. simsonpharma.compharmaffiliates.com
Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern provides vital structural information. For acarbose and its impurities, characteristic fragmentation includes the sequential loss of glucose units (162 Da) and cleavage of the acarviosin core structure. Comparing the fragmentation pattern of an impurity to that of the parent drug helps to pinpoint the location of structural differences.
Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₄₃NO₁₈ | simsonpharma.compharmaffiliates.com |
| Molecular Weight (Monoisotopic) | 645.2481 g/mol | Calculated |
| Molecular Weight (Average) | 645.61 g/mol | simsonpharma.com |
| Common Adducts | [M+H]⁺, [M+Na]⁺ | sigmaaldrich.com |
| Characteristic Fragmentation | Loss of glycosyl residues (m/z 162), cleavage of acarviosin core |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For oligosaccharides like this compound, the IR spectrum is characterized by several key absorption bands. A prominent broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibrations of the numerous hydroxyl groups. The presence of C-H stretching vibrations from alkyl and methine groups is observed around 2850-3000 cm⁻¹. Importantly, the strong absorptions in the fingerprint region, particularly between 1000-1200 cm⁻¹, are indicative of C-O stretching and C-O-C stretching of the glycosidic linkages that connect the sugar units. googleapis.com While IR spectroscopy cannot typically distinguish between isomers on its own, it serves to confirm the presence of the expected functional groups consistent with an oligosaccharide structure.
Interactive Table 3: Characteristic Infrared Absorption Bands for Acarbose-Related Oligosaccharides
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | Stretching (Broad) | O-H (Hydroxyl groups) |
| 3000 - 2850 | Stretching | C-H (Alkyl groups) |
| 1150 - 1070 | Stretching | C-O-C (Glycosidic linkages) |
| 1080 - 1030 | Stretching | C-O (Alcohols) |
Comparative Structural Analysis with Acarbose and Other Related Substances, emphasizing the Acarviosin Core Conservation
The structure of this compound is best understood through direct comparison with acarbose. Both molecules are pseudotetrasaccharides sharing the same molecular formula (C₂₅H₄₃NO₁₈) and an identical core structure. simsonpharma.com This core consists of an unsaturated cyclitol unit (valienamine) linked to a 4-amino-4,6-dideoxy-D-glucopyranose unit, which together form the acarviosin moiety. pharmaffiliates.com This acarviosin core is essential for the biological activity of acarbose.
The structural difference lies in the arrangement of the two terminal glucose units.
Acarbose: The acarviosin moiety is linked via an α-1,4 glycosidic bond to a maltose (B56501) unit (two α-1,4 linked glucose units). The final glucose unit is a reducing sugar. Its IUPAC name is O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose. glentham.com
This compound: This impurity is an isomer where the terminal trisaccharide is non-reducing. The IUPAC name, α-D-Glucopyranosyl 4-O-[4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-α-D-glucopyranoside, reveals a different glycosidic linkage pattern compared to the maltose unit in acarbose. simsonpharma.comveeprho.com This structural rearrangement makes it a distinct chemical entity.
This conservation of the acarviosin core with a variation in the glycosidic linkage of the outer sugar units is a common theme among acarbose-related impurities that arise during the fermentation process. veeprho.com
Stereochemical Considerations and Isomeric Forms in Oligosaccharide Impurities
Stereochemistry is a critical aspect of carbohydrate chemistry, and impurities in oligosaccharide-based drugs can include various isomeric forms. Isomers are compounds with the same molecular formula but different arrangements of atoms. This compound is a constitutional isomer of acarbose, meaning the atoms are connected in a different order (different glycosidic linkage). glentham.comveeprho.com
Other potential isomeric impurities could include:
Diastereomers: Stereoisomers that are not mirror images. These could arise from a different stereochemical configuration at one or more of the chiral centers in the sugar rings or the cyclitol moiety.
Anomers: Isomers that differ only in the configuration at the anomeric carbon (C-1 of a pyranose ring). For instance, an impurity could contain a β-glycosidic linkage where an α-linkage is expected.
The presence of such isomers can be challenging to detect as they often have very similar physical properties and chromatographic behavior to the parent drug. Specialized analytical techniques, particularly high-field NMR spectroscopy, are essential for identifying and distinguishing these isomeric forms, as even minor changes in stereochemistry can significantly alter the biological activity or safety profile of the substance. researchgate.net The formation of Impurity C is linked to the microbial fermentation process, where enzymatic side reactions can lead to the creation of these alternative glycosidic bonds. researchgate.netscience.gov
Mechanistic Investigations of Acarbose Ep Impurity C Formation
Biosynthetic Pathways and Enzymatic Origins in Microbial Fermentation of Acarbose (B1664774)
The formation of Acarbose EP Impurity C is intrinsically linked to the biosynthetic pathway of acarbose itself, occurring as a metabolic byproduct during fermentation by specific microbial strains. nih.govveeprho.com
The biosynthesis of acarbose is a complex enzymatic process. The complete pathway involves at least ten enzymes, starting from precursors like sedoheptulose (B1238255) 7-phosphate and dTDP-4-amino-4,6-dideoxyglucose. nih.govspringernature.com Key enzyme classes involved in this pathway include glycosyltransferases, epimerases, kinases, and synthases that work in concert to assemble the final pseudotetrasaccharide structure of acarbose. nih.govresearchgate.netacs.orgmdpi.com
This compound is derived directly from acarbose in the later stages of fermentation. nih.gov The formation of this impurity is catalyzed by a glucosyltransferase enzyme produced by the Actinoplanes strain. nih.gov This enzyme specifically converts the α-1,4-glycosidic bond in the maltose (B56501) moiety at the reducing end of the acarbose molecule into an α-1,1-glycosidic linkage, forming the trehalose-like structure characteristic of Impurity C. nih.gov The addition of validamine (B1683471), a known glucosyltransferase inhibitor, has been shown to effectively reduce the formation of Impurity C, confirming the role of this enzyme in its biogenesis. nih.gov
The broader acarbose biosynthetic gene cluster (acb BGC) encodes a variety of enzymes, some of which contribute to the diversification of acarbose-related molecules. nih.gov For instance, the acarviosyl transferase AcbD can catalyze the production of acarbose analogs, while other enzymes like the 4-α-glucanotransferase AcbQ can modify acarbose by elongating its glucan chain. nih.govresearchgate.net
The biogenesis of this compound is highly sensitive to the conditions of the fermentation process. Key parameters that influence its formation include culture time, pH, and substrate concentration.
Culture Time: The accumulation of Impurity C typically begins after 72 hours of cultivation and increases significantly in the later stages of fermentation, often after the peak production of acarbose has been reached. nih.gov As the concentration of acarbose decreases toward the end of the fermentation run, the rate of its conversion to Impurity C can increase. nih.gov
pH: The pH of the fermentation medium is a critical factor affecting both cell growth and product synthesis. Studies on Streptomyces M37 and Actinoplanes sp. A56 have shown that different pH levels are optimal for the growth phase versus the production phase. nih.govresearchgate.net For instance, a lower pH (around 7.0) may be suitable for cell growth, while a higher pH (8.0 or above) can favor acarbose synthesis. nih.gov Maintaining a pH between 7.0 and 7.2 was found to be favorable for acarbose production in Actinoplanes sp. A56. researchgate.net This control is crucial, as shifts in pH can impact the enzymatic activity of the glucosyltransferase responsible for Impurity C formation.
The following table summarizes research findings on the effect of adding validamine, a glucosyltransferase inhibitor, on acarbose and Impurity C production in Actinoplanes utahensis ZJB-08196. nih.govresearchgate.net
| Fermentation Method | Validamine Concentration (mg/L) | Max. Acarbose Titer (mg/L) | Impurity C Concentration (mg/L) | Acarbose/Impurity C Ratio |
| Batch (Control) | 0 | 3560 | 289 | 12.3 |
| Batch | 20 | 4950 | 107 | 46.3 |
| Fed-Batch (Control) | 0 | 3560 | 289 | 12.3 |
| Fed-Batch | 20 | 6606 | 212 | 31.2 |
Acarbose is produced commercially through fermentation using strains from the genus Actinoplanes, such as Actinoplanes utahensis and Actinoplanes sp. SE50/110. nih.govnih.gov These filamentous actinomycetes are known for producing a variety of secondary metabolites, including antibiotics and enzyme inhibitors. nih.govwikipedia.org
During fermentation, these strains produce a spectrum of metabolic byproducts in addition to acarbose. This compound is one of the most significant of these byproducts. nih.gov Other related substances and structural analogs can also arise from the complex metabolic activities of the microorganism. veeprho.com The metabolic profile of the fermentation broth is complex, and the presence of these byproducts complicates the downstream purification of acarbose, making process optimization essential to improve the ratio of the desired product to impurities. nih.gov
Degradation Pathways and Stability-Related Impurity Formation
Beyond biosynthetic origins, impurities can also arise from the degradation of acarbose during processing and storage. The inherent chemical nature of acarbose makes it susceptible to specific degradation pathways.
Acarbose is a complex oligosaccharide and, as such, is susceptible to hydrolysis, the chemical breakdown of its glycosidic bonds by water. This degradation can be catalyzed by enzymes. For example, glycoside hydrolases present in the gut microbiota can degrade acarbose into smaller molecules like acarviosine-glucose, acarviosine, and glucose, which have lost their inhibitory function. nih.govnih.govnih.gov An "acarbose-preferred glucosidase" (Apg) has been identified in certain gut bacteria that effectively hydrolyzes acarbose. nih.govresearchgate.netresearchgate.net Similarly, pancreatic alpha-amylase can hydrolyze acarbose, though it is also inhibited by it. wikipedia.orgnih.gov These hydrolytic pathways, while primarily studied in a physiological context, illustrate the potential for enzymatic degradation to produce acarbose-related impurities if such enzymes are present during manufacturing or if the final product is contaminated.
The stability of acarbose is significantly influenced by environmental factors, primarily moisture, temperature, and oxygen.
Hygroscopicity and Water Content: Acarbose is a highly hygroscopic substance, meaning it readily absorbs moisture from the air. google.comgoogle.com Increased water content is directly linked to the degradation of the drug. For instance, tablets with a water content exceeding 6% show a decrease in acarbose content and discoloration when stored at elevated temperatures. google.com Therefore, manufacturing processes like dry blending are often preferred, and storage in low-humidity environments is critical. google.comgoogle.com
Temperature and Humidity: High temperature and high humidity accelerate the degradation of acarbose. Studies have shown that storing acarbose tablets at 30°C and 90% relative humidity leads to weight gain, reduced hardness, and a color change from white to light yellow or brown, indicating chemical instability. google.comgoogle.com
Oxygen: The presence of oxygen can also contribute to the degradation and discoloration of acarbose. Storing the compound under low oxygen conditions has been shown to improve its stability and prevent color changes. google.com
Proper packaging, such as in gas-impermeable containers with desiccants and deoxidants, is essential to protect acarbose from these environmental factors and prevent the formation of degradation-related impurities during its shelf life. google.com
Synthetic Strategies for Acarbose Ep Impurity C Reference Standards
Chemoenzymatic Synthesis Approaches for Oligosaccharide Impurities
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions combined with the versatility of chemical synthesis to construct complex molecules like oligosaccharides. This approach is particularly advantageous as it often circumvents the need for extensive protecting-group manipulations required in total chemical synthesis. ub.edu
The biosynthesis of Acarbose (B1664774) itself involves a series of enzymatic steps, including the action of glycosyltransferases which assemble the sugar units. nih.gov A potential chemoenzymatic strategy for Acarbose EP Impurity C could be designed based on these natural pathways. For instance, a core trisaccharide structure could be assembled using specific glycosyltransferases. The final step would involve the enzymatic or chemical coupling of this intermediate with a protected valienamine (B15573) synthon, a key component of the Acarbose structure.
Research into the synthesis of related α-glucosidase inhibitors has demonstrated the use of engineered enzymes, such as variants of glycoside hydrolases, to catalyze transglycosylation reactions. nih.govacs.org These biocatalysts can create specific glycosidic linkages efficiently. A plausible chemoenzymatic route for this compound would involve:
Enzymatic synthesis of the core oligosaccharide chain using a suitable glycosyltransferase or a transglycosidase.
Chemical or enzymatic introduction of the 4-amino-4,6-dideoxy-α-D-glucopyranosyl unit.
Final coupling with the unsaturated cyclitol moiety (valienamine).
This hybrid approach allows for the precise and stereocontrolled construction of the target impurity, yielding a high-purity reference standard.
Total Synthesis Methodologies for Complex Carbohydrate Impurities
Total synthesis offers a route to complex molecules from basic chemical building blocks without reliance on biological precursors. The first total synthesis of Acarbose, a closely related structure, was a landmark achievement that underscores the feasibility of this approach for its impurities. colab.wsrsc.org The synthesis of Acarbose involved the coupling of a protected valienamine derivative with a specially prepared epoxide derived from maltotriose. rsc.org
A total synthesis strategy for this compound, being a pentasaccharide, would be even more complex but would follow similar principles:
Modular Assembly: The molecule would be disconnected into key building blocks: the five individual sugar units (or di/trisaccharide fragments) and the valienamine core.
Protecting Group Strategy: Each building block would require a sophisticated arrangement of protecting groups to ensure that only the desired hydroxyl groups react during the coupling steps.
Glycosylation Reactions: Stereoselective glycosylation methods would be employed to connect the sugar units with the correct α-linkages.
Cyclitol Coupling: The assembled oligosaccharide chain would be coupled to the valienamine unit.
Deprotection: A final global deprotection step would unveil the target molecule, this compound.
While powerful, total synthesis is often a lengthy and resource-intensive process. However, it provides unambiguous structural confirmation and can be used to produce isomers and analogs for further pharmacological and toxicological studies.
Isolation and Purification Techniques from Fermentation Broths for Standard Preparation
The most direct method for obtaining a reference standard for a process-related impurity is to isolate it from the manufacturing process itself. Acarbose is produced via fermentation using microorganisms like Actinoplanes utahensis, and Impurity C is a known byproduct of this process. researchgate.netnih.gov Studies have shown that fermentation conditions can be modified to influence the yield of both Acarbose and its impurities; for example, the addition of validamine (B1683471) was found to decrease the relative amount of Impurity C produced. nih.gov The isolation process begins with the crude fermentation broth and involves multiple stages of separation and purification to achieve the high purity required for a reference standard.
Chromatography is the cornerstone of purification for complex, polar molecules like Acarbose and its impurities. google.com
Ion-Exchange Chromatography (IEX): This technique is widely used for the initial capture and purification of Acarbose and related substances from fermentation broths. researchgate.net Because Acarbose and its impurities contain an amino group, they are basic and can be retained on cation-exchange resins.
Strong Acid Cation Exchangers: Resins like SP Sepharose are used to bind Acarbose and impurities from the filtered broth at a controlled pH (e.g., pH 5-7). google.com The impurities can be separated from Acarbose by carefully controlled elution, often with water or salt gradients. google.comgoogle.com
Weak Acid Cation Exchangers: Resins such as CM-Sephadex® C-25 are also effective. They exploit subtle differences in the charge densities between Acarbose and its impurities at a specific pH, allowing for selective binding and elution. justia.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final polishing to achieve reference standard purity (>95%), preparative HPLC is indispensable.
Reversed-Phase (RP) HPLC: While less common for such polar compounds, C18 columns can be used with highly aqueous mobile phases containing ion-pairing agents or acids like trifluoroacetic acid.
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective technique for separating polar analytes. Stationary phases like aminopropyl-silyl (APS) or amide-based columns are used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. thermofisher.comnih.gov
Graphitic Carbon Columns: Porous graphitic carbon (PGC) columns (e.g., Hypercarb) offer a unique selectivity and are exceptionally stable at high temperatures (up to 90 °C). This high-temperature operation can be beneficial to overcome peak splitting caused by the anomerization of reducing sugars. nih.gov
| Technique | Stationary Phase | Principle of Separation | Primary Application Stage | Reference |
|---|---|---|---|---|
| Ion-Exchange Chromatography (IEX) | Strong or Weak Cation Exchange Resins (e.g., SP Sepharose, CM-Sephadex) | Separation based on charge differences of the amino group at a specific pH. | Initial capture and bulk purification from fermentation broth. | researchgate.netgoogle.com |
| Preparative HILIC | Amide, Aminopropyl-silyl (APS) | Partitioning based on hydrophilicity. Excellent for polar compounds. | High-resolution separation and final polishing. | thermofisher.comnih.gov |
| Preparative HPLC (Graphite) | Porous Graphitic Carbon (PGC) | Polar and shape selectivity. Stable at high temperatures to prevent anomerization. | High-resolution separation, alternative to HILIC. | nih.gov |
| Preparative HPLC (RP) | C18 Silica (B1680970) | Separation based on hydrophobicity. Used with highly aqueous mobile phases. | Polishing, though less common for this class of compounds. |
Throughout the isolation process, various techniques are used to concentrate the product and remove different types of contaminants.
Precipitation: Following fermentation, initial purification can be achieved by alcohol precipitation. Since carbohydrates have low solubility in solvents like ethanol, adding it to the aqueous fermentation extract causes them to precipitate, separating them from more soluble components. justia.comrsc.org
Membrane Filtration: Techniques such as ultrafiltration and nanofiltration are employed to concentrate the carbohydrate solution and remove high molecular weight proteins or low molecular weight salts. rsc.orggoogle.com
Reduced-Pressure Evaporation: After chromatographic steps, the collected fractions are often dilute. Rotary evaporators are used to remove the solvent under reduced pressure at a low temperature to concentrate the impurity without causing degradation.
Lyophilization (Freeze-Drying): This is the final step to obtain the impurity as a stable, dry powder. The purified, aqueous solution of the impurity is frozen and then placed under a vacuum, which causes the water to sublimate directly from a solid to a gas. This gentle drying process preserves the integrity of the complex carbohydrate structure and is the preferred method for preparing solid reference standards.
Advanced Analytical Method Development and Validation for Acarbose Ep Impurity C Quantification
Chromatographic Separation Techniques for Oligosaccharide Impurity Profiling
The structural similarity between acarbose (B1664774) and its related impurities, which are all oligosaccharides, presents a significant analytical challenge. thermofisher.com Chromatographic techniques are the cornerstone for separating these complex mixtures, allowing for accurate impurity profiling.
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of acarbose and its impurities. The European Pharmacopoeia (EP) outlines a standard HPLC method for related substances, which serves as a benchmark for method development and validation. drugfuture.com However, continuous optimization is necessary to improve separation efficiency, stability, and sensitivity, particularly for challenging impurities like Impurity C. thermofisher.comnih.gov
The choice of stationary phase is paramount in achieving the desired separation of Acarbose EP Impurity C from the active pharmaceutical ingredient (API) and other related substances.
Aminopropyl-silyl (APS): The official EP method specifies an aminopropylsilyl silica (B1680970) gel column. drugfuture.com This type of column operates under normal-phase or hydrophilic interaction liquid chromatography (HILIC) conditions and is effective in separating polar oligosaccharides. However, these columns can suffer from instability, particularly with the phosphate (B84403) buffers stipulated in the monograph, leading to a motivation to explore more robust alternatives. thermofisher.comlcms.cz
Amide-HILIC: Amide-HILIC columns, such as those with ethylenically bridged amide phases, have emerged as a stable and effective alternative. thermofisher.comingentaconnect.com These columns provide a good compromise between acceptable peak shape and stationary phase stability. thermofisher.com They have demonstrated the ability to adequately separate all specified acarbose impurities, including Impurity C. thermofisher.comnih.gov Research has shown that Amide-HILIC columns can enhance resolution for hydrophilic impurities under conditions compatible with mass spectrometry (MS).
Porous Graphitic Carbon (PGC): PGC columns offer a unique selectivity for oligosaccharides based on charge-induced interactions between the polar analyte and the polarizable graphite (B72142) surface. researchgate.net A key advantage of PGC is its exceptional stability across a wide range of pH and temperatures, which is beneficial for method development. lcms.czresearchgate.net Studies have shown that PGC columns can successfully resolve acarbose from its impurities, and they are particularly useful for retaining highly polar compounds. nih.gov
| Stationary Phase | Key Features | Typical Column Dimensions | Reported Advantages for Acarbose Analysis |
|---|---|---|---|
| Aminopropyl-silyl (APS) | EP specified method. drugfuture.com Operates in HILIC/normal-phase mode. | 250 mm x 4.0 mm, 5 µm thermofisher.com | Standard pharmacopoeial method for baseline comparison. thermofisher.com |
| Amide-HILIC | Enhanced stability compared to APS. thermofisher.com Good peak shape for polar analytes. | 100 mm x 2.1 mm, 2.6 µm thermofisher.com | Separates all specified impurities, including A, B, C, D, E, F, and G. thermofisher.com MS-compatible. lcms.cz |
| Porous Graphitic Carbon (PGC) | Unique selectivity for polar compounds. High pH and temperature stability. lcms.cz | 150 mm x 4.6 mm, 3 µm lcms.cz | Superior retention for polar impurities and stability over APS columns. Allows for high-temperature analysis to manage anomerization. nih.gov |
The mobile phase composition, including the organic modifier, buffer system, and pH, critically influences the retention and selectivity of the separation. phenomenex.com
Buffer Systems: The EP method utilizes a phosphate buffer system. drugfuture.com However, for methods coupled with mass spectrometry or Charged Aerosol Detection (CAD), volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are necessary. thermofisher.comlcms.cz Studies have successfully employed ammonium acetate buffer at pH 5.8 for Amide-HILIC separations. thermofisher.com
pH Optimization: The pH of the mobile phase can affect the charge state of the analytes and the silica-based stationary phase, thereby influencing retention and peak shape. For PGC columns, an acidic pH using modifiers like trifluoroacetic acid (TFA) has proven beneficial for achieving good separation, even though higher pH might be expected to reduce epimerization. thermofisher.comwiley.com For Amide-HILIC columns, a slightly acidic pH of 5.8 has been found effective. thermofisher.com An orthogonal design test for an Amide column method found an optimal pH of 9.0 using an ammonium acetate buffer. ingentaconnect.com
Organic Modifiers: Acetonitrile is the most common organic modifier used in HILIC separations of acarbose impurities. drugfuture.comresearchgate.net The gradient elution, which involves changing the concentration of the organic modifier over time, is finely tuned to resolve the closely eluting oligosaccharide impurities. thermofisher.com For instance, a shallow gradient changing the mobile phase composition by only 3% over 10 minutes has been shown to be necessary for sufficient separation on an Amide-HILIC column. thermofisher.com
Temperature is a critical parameter in the chromatography of sugars like acarbose and its impurities due to the phenomenon of anomerization. Anomers (α and β forms) can interconvert in solution, leading to peak splitting or broadening, which complicates quantification. thermofisher.com
Controlling Anomerization: Increasing the column temperature can accelerate the rate of interconversion between anomers, causing their individual peaks to coalesce into a single, sharp peak. wiley.comresearchgate.net This simplifies the chromatogram and improves quantification accuracy.
Optimized Temperatures: For the standard aminopropyl-silyl column, a temperature of 35 °C is specified. drugfuture.comresearchgate.net For Amide-HILIC methods, a temperature of 45 °C has been used. thermofisher.com To more effectively overcome anomerization, particularly on highly stable PGC columns, temperatures as high as 90 °C have been successfully employed, resulting in sharp, resolved peaks for acarbose and its impurities. thermofisher.comnih.gov
| Parameter | EP Method (APS Column) drugfuture.com | Optimized Amide-HILIC Method thermofisher.com | Optimized PGC Method thermofisher.com |
|---|---|---|---|
| Mobile Phase A | Phosphate Buffer Solution | 10 mM Ammonium Acetate, pH 5.8 | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile with 0.1% TFA |
| Flow Rate | 2.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 45 °C | 90 °C |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particle sizes to deliver significant improvements in analytical performance compared to traditional HPLC. jneonatalsurg.com Migrating HPLC methods to a UHPLC platform offers enhanced resolution, greater sensitivity, and dramatically reduced analysis times. lcms.czjneonatalsurg.com For the complex impurity profile of acarbose, UHPLC can provide better separation of closely related compounds like Impurity C. lcms.cz The transition to UHPLC can result in substantial savings in solvent consumption and a major increase in sample throughput, with time savings of up to 60% reported. lcms.cz
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), presents an alternative technique for separating acarbose and its impurities. researchgate.netnih.gov This method separates molecules based on their charge-to-size ratio in an electric field. Since acarbose and its impurities can be derivatized to form charged species or can form charged complexes with borate (B1201080) buffers, CE is a viable analytical approach. ingentaconnect.comnih.gov
Studies have demonstrated that CE can separate acarbose from potential impurities like D-glucose and D-maltose in under 15 minutes using a sodium tetraborate (B1243019) buffer. ingentaconnect.com The electrophoretic separation of anomers can also be managed by manipulating the working temperature. nih.gov While not as commonly used as HPLC for routine quality control of this compound, CE offers a different selectivity mechanism and can be a powerful tool for method development and impurity characterization. researchgate.netnih.gov
Detection Technologies for Non-Chromophoric Oligosaccharide Impurities
Charged Aerosol Detection (CAD) Principle and Application in Acarbose Impurity Analysis
Charged Aerosol Detection (CAD) has emerged as a powerful universal detection method for the analysis of non-volatile and semi-volatile compounds, irrespective of their chromophoric properties. thermofisher.comlcms.cz The principle of CAD involves three main steps: nebulization of the HPLC eluent to form droplets, evaporation of the mobile phase to leave behind analyte particles, and charging of these particles with a stream of ionized nitrogen. The charged particles are then transferred to a collector, where the aggregate electrical charge is measured by a highly sensitive electrometer. The resulting signal is proportional to the mass of the analyte.
In the context of acarbose impurity analysis, CAD offers a significant advantage over UV detection. nih.govthermofisher.com It provides a more uniform response for different analytes, which is crucial for accurately quantifying impurities when a reference standard for each impurity is not available. lcms.cz Studies have demonstrated the successful application of HPLC with CAD for the impurity profiling of acarbose, enabling the detection of impurities that are not captured by the standard pharmacopoeial UV methods. thermofisher.comscribd.com For instance, a method using a Vanquish Flex UHPLC system with a Vanquish Charged Aerosol Detector has been shown to be a suitable alternative for the analysis of acarbose impurities. thermofisher.com The use of volatile mobile phases, compatible with CAD, also contributes to developing more stable and sensitive analytical methods. nih.gov
| Parameter | HPLC-UV (Ph. Eur. Method) | HPLC-CAD |
| Principle | Measures UV absorbance at a specific wavelength (e.g., 210 nm). nih.gov | Measures the charge of aerosolized analyte particles. lcms.cz |
| Universality | Limited to chromophoric compounds. nih.gov | Universal for non-volatile and semi-volatile compounds. thermofisher.com |
| Sensitivity | Can be limited for weakly absorbing compounds. | Generally offers high sensitivity for a wide range of compounds. lcms.cz |
| Mobile Phase | Often uses non-volatile buffers (e.g., phosphate buffer). thermofisher.com | Requires volatile mobile phases (e.g., ammonium acetate). nih.govthermofisher.com |
| Application to Acarbose | Standard pharmacopoeial method, but may not detect all impurities. nih.govthermofisher.com | Enables detection of a broader range of impurities, including those without strong chromophores. thermofisher.comscribd.com |
Table 1: Comparison of HPLC-UV and HPLC-CAD for Acarbose Impurity Analysis
Refractive Index Detection (RID)
Refractive Index Detection (RID) is another universal detection method used in HPLC. pharmanhealth.comshimadzu.com.sg It operates by continuously measuring the difference in the refractive index between the mobile phase eluting from the column (sample cell) and a reference mobile phase (reference cell). shimadzu.com.sg Any analyte eluting from the column will cause a change in the refractive index of the mobile phase, which is detected as a signal.
RID is considered a universal detector because nearly all compounds have a refractive index different from that of the mobile phase. pharmanhealth.com This makes it suitable for the analysis of non-chromophoric compounds like sugars and, by extension, oligosaccharide impurities in acarbose. pharmanhealth.comjku.at However, a major limitation of RID is its incompatibility with gradient elution, as changes in the mobile phase composition will cause a significant drift in the baseline. shimadzu.com.sgjku.at This restricts its use to isocratic separations, which may not be sufficient to resolve complex mixtures of impurities. jku.at Furthermore, RID is generally less sensitive compared to other detectors like CAD and is highly sensitive to temperature and pressure fluctuations. shimadzu.com.sgresearchgate.net
Evaporative Light Scattering Detection (ELSD)
Evaporative Light Scattering Detection (ELSD) is a nebulizer-based detector that, similar to CAD, is independent of the optical properties of the analyte. researchgate.netbiopharmaspec.com The process involves nebulizing the column eluent into a fine mist, followed by the evaporation of the mobile phase in a heated drift tube. The remaining non-volatile analyte particles pass through a light beam, and the scattered light is measured by a photodetector. researchgate.net The intensity of the scattered light is related to the mass of the analyte.
ELSD is a valuable tool for detecting non-chromophoric impurities and is compatible with gradient elution, which is an advantage over RID. researchgate.netchromatographyonline.com However, the response of ELSD can be non-linear and is dependent on various parameters, including the mobile phase composition, nebulizer gas flow rate, and drift tube temperature. chromatographyonline.com While it has been used for the analysis of compounds like acarbose, its sensitivity can be a limiting factor for detecting trace-level impurities in complex matrices. researchgate.net For impurity profiling, achieving a wide dynamic range to quantify both the main component and minor impurities in a single run can be challenging. chromatographyonline.com
Hyphenated Techniques for Comprehensive Impurity Analysis
To overcome the limitations of individual detectors and to gain more comprehensive information about impurities, hyphenated techniques that couple liquid chromatography with powerful spectroscopic detectors are employed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. ajrconline.org This hyphenated technique is invaluable for the identification and quantification of impurities, including this compound. veeprho.com
Following chromatographic separation, the analyte molecules are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the impurity. ajrconline.org Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions to produce a characteristic fragmentation pattern, which acts as a "fingerprint" for structural elucidation. researchgate.net
LC-MS/MS has been successfully used to identify and characterize impurities in acarbose bulk drug substances. researchgate.netnih.gov For instance, an unknown impurity, designated as Impurity C, was identified as a pentasaccharide that differs from acarbose in the number and nature of its sugar subunits through LC-MS and LC-NMR analysis. nih.gov The high sensitivity of LC-MS also allows for the detection and quantification of impurities at very low levels. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples HPLC with NMR spectroscopy. nih.gov This allows for the online acquisition of NMR spectra of compounds as they elute from the chromatography column, providing detailed structural information. ajrconline.org
In the analysis of acarbose impurities, LC-NMR is particularly useful for the unambiguous structural elucidation of unknown compounds. nih.gov By using stop-flow LC-NMR experiments, where the chromatographic flow is temporarily halted when an impurity of interest is in the NMR flow cell, high-quality one- and two-dimensional NMR spectra can be obtained. nih.gov This data, combined with information from LC-MS, enables the precise determination of the structure of impurities like this compound, including the stereochemistry and connectivity of the sugar units. nih.gov The integrated approach of using both LC-MS and LC-NMR has been demonstrated to be highly effective for the comprehensive impurity profiling of acarbose. nih.gov
| Technique | Principle | Application in Acarbose Impurity C Analysis |
| LC-MS/MS | Separates compounds by chromatography and identifies them by their mass-to-charge ratio and fragmentation patterns. ajrconline.org | Identification of molecular weight and structural fragments of Impurity C. Quantification at low levels. researchgate.netnih.gov |
| LC-NMR | Separates compounds by chromatography and provides detailed structural information through nuclear magnetic resonance. nih.gov | Unambiguous structural elucidation of Impurity C, including stereochemistry and linkage analysis, often in a stop-flow mode. nih.gov |
Table 2: Hyphenated Techniques for this compound Analysis
Method Validation Parameters and Regulatory Compliance (ICH Q2(R1) Guideline Application)
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.orgeuropa.eu For the quantification of this compound, the validation process adheres to the comprehensive framework of the ICH Q2(R1) guideline, which outlines the necessary validation characteristics and the experimental data required. gmp-compliance.orgfda.gov This ensures that the analytical method is robust, reliable, and meets regulatory expectations for the control of impurities. ich.orgich.org
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the API itself. fda.gov In the context of this compound, specificity studies are crucial due to the structural similarity between acarbose and its related impurities. thermofisher.com
The European Pharmacopoeia (EP) monograph for acarbose outlines a liquid chromatography method for related substances, which includes Impurity C. drugfuture.com The specificity of modern methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD), is demonstrated by achieving baseline separation of all specified impurities (A, B, C, D, E, F, and G). thermofisher.com The use of a reference solution containing all known impurities is instrumental in these studies. thermofisher.com Successful separation, often with a resolution of ≥1.5 between adjacent peaks, confirms the method's specificity. In cases where a single method cannot provide the required specificity, a combination of analytical procedures may be employed. ich.org For instance, comparing the results with a second well-characterized method can also be used to demonstrate specificity, especially when impurity standards are not available. ich.orgeuropa.eu
Table 1: Chromatographic Parameters for Specificity Studies
| Parameter | European Pharmacopoeia Method | Alternative HPLC-CAD Method |
| Column | Aminopropylsilyl silica gel (5 µm) | Accucore 150 Amide HILIC (2.6 µm) or Hypercarb (3 µm) |
| Mobile Phase | Phosphate buffer | Acetonitrile/water gradient with 0.1% TFA |
| Detection | UV at 210 nm | Charged Aerosol Detection (CAD) |
| Column Temperature | 35 °C | Up to 90 °C (for Hypercarb) |
This table presents a comparison of chromatographic parameters used in the European Pharmacopoeia method and alternative HPLC-CAD methods for the analysis of acarbose impurities, including Impurity C. drugfuture.comthermofisher.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com For impurity testing, the LOQ must be sensitive enough to measure the impurity at the specified limit.
The ICH Q2(R1) guideline suggests several approaches for determining LOD and LOQ, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. ich.orgsepscience.com For the quantification of this compound, the signal-to-noise ratio method is commonly applied, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. thermofisher.com
Recent studies on alternative methods for acarbose impurity profiling have reported varying LOQ values. For example, a method utilizing an Amide-HILIC column with CAD detection showed a higher LOQ of 0.20%, while a method with a graphite column (Hypercarb) achieved a more sensitive LOQ of 0.10%. thermofisher.comnih.gov The determination of these limits is crucial for ensuring that the analytical method can reliably control Impurity C at its specified level in the drug substance.
Table 2: LOD and LOQ Data for this compound
| Analytical Method | LOD | LOQ |
| HPLC-CAD (Amide-HILIC Column) | Not explicitly stated, but LOQ was 0.20% | 0.20% |
| HPLC-CAD (Hypercarb Column) | Not explicitly stated, but LOQ was 0.10% | 0.10% |
| Kinetic Spectrophotometry | 0.189 µg/ml (at 610 nm) | Not explicitly stated |
This table summarizes the reported Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for this compound using different analytical techniques. thermofisher.comnih.govresearchgate.net
Linearity, Accuracy, and Precision Assessments
Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. amazonaws.com For impurity quantification, the range typically extends from the LOQ to 120% of the specification limit. fda.gov Linearity is generally evaluated by linear regression analysis of the calibration curve, with a correlation coefficient (r²) of ≥0.99 being a common acceptance criterion. A minimum of five concentrations is recommended for establishing linearity. ich.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. amazonaws.com It is often assessed by the recovery of spiked samples, where known amounts of the impurity standard are added to the sample matrix. ich.org For impurities, accuracy should be determined over the specified range, and the recovery is expected to be within a pre-defined limit, often 95-105%.
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. For impurity analysis, repeatability is assessed by a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. ich.org Intermediate precision is evaluated by performing the analysis on different days, with different analysts, or on different equipment. The precision is usually expressed as the relative standard deviation (%RSD), with acceptance criteria typically being a low percentage. For instance, repeatability studies for Acarbose Impurity G showed %RSD values between 0.35% and 1.28%.
Table 3: Acceptance Criteria for Linearity, Accuracy, and Precision
| Parameter | Acceptance Criterion |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | Typically 95 - 105% |
| Precision (Repeatability, %RSD) | Low percentage, e.g., < 2% |
This table outlines typical acceptance criteria for linearity, accuracy, and precision in the validation of analytical methods for impurity quantification, based on ICH guidelines and common industry practices. ich.org
Robustness and System Suitability Testing
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu For HPLC methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. The evaluation of robustness is typically performed during the development phase of the analytical method.
System Suitability Testing (SST) is an integral part of many analytical procedures. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. drugfuture.com SST parameters are established to ensure that the performance of the analytical system is adequate for the intended analysis. For chromatographic methods, typical SST parameters include resolution, tailing factor, theoretical plates, and the precision of replicate injections. The European Pharmacopoeia monograph for acarbose specifies system suitability requirements, such as the peak-to-valley ratio between impurity A and acarbose, to ensure adequate separation. drugfuture.com
Strategies for Mitigation and Control of Acarbose Ep Impurity C in Manufacturing Processes
Fermentation Process Optimization for Reduced Impurity Formation
Controlling the formation of Acarbose (B1664774) EP Impurity C begins at the source: the fermentation process. By optimizing the conditions under which the producing microorganism, typically a strain of Actinoplanes sp., synthesizes Acarbose, it is possible to significantly reduce the generation of this unwanted byproduct. nih.gov
Advances in genetic and metabolic engineering offer powerful tools for rationally designing microbial strains to enhance the production of the desired compound while suppressing the formation of impurities. The biosynthesis of Acarbose is a complex process involving numerous enzymes encoded by the acb gene cluster. mdpi.com Acarbose itself consists of two primary subunits, an amino-deoxyhexose and a C7-cyclitol, which are synthesized via distinct pathways before being assembled. mdpi.com
Impurity C is understood to be derived from Acarbose in the later stages of fermentation, where the α,α-1,4-linkage in the maltose (B56501) moiety of Acarbose is converted to an α,α-1,1-linkage, forming the trehalose (B1683222) part of the impurity, a reaction catalyzed by glucosyltransferase. nih.gov
Key metabolic engineering strategies include:
Targeted Gene Deletion: Research using a genome-scale metabolic model of Actinoplanes sp. SE50/110 identified that the deletion of the treY gene, which encodes for a maltooligosyltrehalose synthase, successfully eliminated the formation of by-product component C. nih.gov This demonstrates a direct and effective approach to prevent the side reaction leading to the impurity.
Gene Overexpression: To channel metabolic resources towards Acarbose, specific rate-limiting genes in the biosynthetic pathway can be overexpressed. For instance, in an engineered strain of Actinoplanes sp., the overexpression of acbJ and acbS genes led to significant increases in Acarbose titers. acs.org By improving the efficiency of the main pathway, the availability of Acarbose as a substrate for conversion into Impurity C can be comparatively reduced.
Regulatory Engineering: Modifying regulatory elements, such as sigma factors, can globally influence gene expression to favor Acarbose production. Engineering of the sigma factor σHAs in Actinoplanes sp. SE50/110 resulted in a twofold increase in Acarbose yield by upregulating the acb biosynthesis genes. mdpi.com
These genetic modifications represent a permanent and highly selective method for controlling impurity formation at the most fundamental level of the production process.
The composition of the fermentation medium and the strategy for feeding nutrients throughout the process have a profound impact on the metabolic activity of the microorganism, influencing both product yield and impurity profiles.
A particularly effective strategy for reducing Impurity C involves the addition of specific precursors or inhibitors to the fermentation broth. Research has shown that the addition of validamine (B1683471) to the culture of Actinoplanes utahensis ZJB-08196 can simultaneously enhance Acarbose production and inhibit the formation of Impurity C. researchgate.netnih.gov Validamine is believed to competitively inhibit the glucosyltransferases responsible for converting Acarbose into Impurity C.
In one study, the addition of 20 mg/L of validamine to a batch fermentation resulted in a 37.9% increase in Acarbose titer and a 62.9% reduction in Impurity C concentration compared to the control group. nih.gov A further optimized fed-batch process incorporating validamine addition and feedings of glucose, maltose, and soybean flour boosted the Acarbose titer to 6606 ± 103 mg/L while keeping the Impurity C concentration at only 212 ± 12 mg/L. nih.gov
Table 1: Effect of Validamine Addition on Acarbose and Impurity C Production in Batch Fermentation
| Validamine Concentration (mg/L) | Acarbose Titer (mg/L) | Impurity C Concentration (mg/L) |
| 0 (Control) | 3560 ± 128 | 289 ± 24 |
| 20 | 4950 ± 156 | 107 ± 29 |
Data sourced from studies on Actinoplanes utahensis ZJB-08196. nih.govnih.gov
Other critical nutrient strategies include:
Carbon Source Ratio: The ratio of maltose to glucose is a key factor, as maltose serves as both a carbon source and a structural precursor for Acarbose. researchgate.netmdpi.complos.org Maintaining a high concentration of maltose is beneficial for Acarbose production. mdpi.com
Nutrient Optimization: The use of fractional factorial design and response surface methodology has identified maltose and corn steep liquor as having significant positive effects on Acarbose production, leading to optimized media compositions. ajol.info
The physical and chemical environment within the bioreactor plays a crucial role in directing microbial metabolism. Precise control over cultivation parameters is essential for maximizing Acarbose yield and minimizing impurity formation.
Key adjustable parameters include:
pH Control: The pH of the medium affects the activity of enzymes involved in both the primary and secondary metabolic pathways. researchgate.net For Actinoplanes sp. A56, a controlled pH of 7.0-7.2 was found to be favorable for Acarbose production in a large-scale fermenter. researchgate.netnih.gov Some strategies employ a two-stage pH control, where an initial pH of 7.0 supports optimal cell growth, followed by a shift to a higher pH (e.g., 8.0) to facilitate Acarbose biosynthesis. plos.org
Dissolved Oxygen (DO): Oxygen is a critical substrate for the aerobic Actinoplanes species. Maintaining the DO concentration at an optimal level, typically 40-50%, has been shown to be favorable for Acarbose production. researchgate.netnih.gov
Osmotic Pressure: Controlling the osmotic pressure of the culture medium has been identified as a strategy to improve Acarbose production while concurrently reducing the formation of component C. mdpi.com
Table 2: Optimized Bioreactor Conditions for Acarbose Production
| Parameter | Optimized Value/Range | Producing Strain Reference |
| pH | 7.0 - 7.2 | Actinoplanes sp. A56 researchgate.netnih.gov |
| pH (Two-Stage) | 7.0 (0-72h), then 8.0 | Streptomyces M37 plos.org |
| Dissolved Oxygen (DO) | 40 - 50% | Actinoplanes sp. A56 researchgate.netnih.gov |
| Total Sugar | 75 - 80 g/L | Actinoplanes sp. A56 researchgate.netnih.gov |
By fine-tuning these fermentation parameters, manufacturers can create an environment that maximizes the metabolic flux towards Acarbose, thereby limiting the substrate and enzymatic activity available for the synthesis of Impurity C.
Downstream Processing and Purification Methodologies for Impurity Removal
Even with an optimized fermentation process, a certain amount of Acarbose EP Impurity C will be present in the fermentation broth. Therefore, robust and selective purification methodologies are required to remove this and other impurities to meet the stringent purity requirements for pharmaceutical use. The structural similarity between Acarbose and Impurity C makes this separation particularly challenging. nih.gov
Chromatography is the cornerstone of Acarbose purification, providing the high resolution needed to separate structurally similar molecules.
Ion-Exchange Chromatography: Strong acid cation-exchange chromatography is a widely used and effective method. researchgate.net The process typically involves passing an aqueous solution of crude Acarbose at a pH of 5 to 7 through a column packed with a strong acid cation-exchange resin, such as S-Sepharose or SP-Sepharose. google.com Both Acarbose and its basic impurities bind to the resin. By continuing to flow the crude solution through a saturated column, the more strongly binding impurities can displace the Acarbose molecules, resulting in an eluate of high purity. google.com Elution can also be accomplished selectively using an acid solution, such as HCl. researchgate.net A gel-type strong acid cation exchange resin recovered 74.3% of acarbose with a purity of 80.1% from a fermentation broth in one step. cip.com.cn
Advanced Column Chemistries: To improve separation, various stationary phases have been developed. Hydrophilic Interaction Chromatography (HILIC) using an amide-based phase has been shown to adequately separate Acarbose from all its specified impurities, including Impurity C. researchgate.netthermofisher.com Porous graphitic carbon columns have also been utilized, often at elevated temperatures (e.g., 90°C) to prevent the formation of double peaks from anomers of Acarbose and its impurities. researchgate.net
Enhanced Detection Methods: The development of more universal detection methods, such as the Charged Aerosol Detector (CAD), provides an advantage over traditional UV detection. CAD can identify and quantify impurities that lack a significant UV chromophore, offering a more complete impurity profile of the Acarbose batches. thermofisher.com
While chromatography is essential for high-resolution purification, non-chromatographic techniques are employed as crucial initial steps to clean up the fermentation broth and prepare it for subsequent chromatographic polishing.
Precipitation and Centrifugation: Initial purification of the fermented sample often involves steps like centrifugation to remove microbial cells and other solid matter. mdpi.com This is followed by precipitation, using either alcohol or acid, to remove larger impurities like proteins and enrich the Acarbose concentration in the solution. mdpi.com
Selective Adsorption: The principle of ion exchange itself is a form of selective adsorption. The use of ion-exchange resins in batch or packed-bed column mode is the primary technology for capturing Acarbose from the complex fermentation broth and achieving the initial, most significant step in purification and impurity reduction. researchgate.netcip.com.cn
While technologies like membrane filtration can be used for general clarification and concentration of the broth, the selective removal of closely related soluble impurities like this compound from Acarbose relies almost exclusively on the high selectivity afforded by chromatographic techniques. nih.gov
Application of Chemical Engineering Principles in Impurity Minimization
The control and minimization of impurities are critical aspects of pharmaceutical manufacturing, governed by principles of chemical engineering to ensure the production of a safe and effective drug substance. In the manufacturing of Acarbose, a product of microbial fermentation, the formation of related substances such as this compound is a key concern. The application of chemical engineering principles is essential for designing and optimizing processes to minimize the generation of such impurities. ntnu.nolongdom.org
A primary strategy involves the meticulous control of reaction and fermentation conditions. Acarbose is produced by strains of Actinoplanes species through a complex biosynthetic pathway. researchgate.netacs.org The formation of Impurity C, a structural analog of Acarbose, can be influenced by several process parameters. veeprho.com Chemical engineers apply principles of reaction kinetics and reactor design to optimize these parameters, thereby maximizing the yield of Acarbose while suppressing the formation of Impurity C and other related substances. ntnu.no
Key process parameters that are subject to chemical engineering control include:
Temperature: Influences the rate of both the main enzymatic reactions for Acarbose synthesis and the side reactions leading to impurity formation.
pH: Affects enzyme activity and stability. Maintaining a specific pH range is crucial for favoring the desired biosynthetic pathway. researchgate.net
Substrate Feed Rate: In fed-batch fermentation processes, the rate of feeding substrates like glucose and maltose can be controlled to avoid high concentrations that might favor impurity formation. researchgate.netnih.gov
Dissolved Oxygen (DO) Level: As an aerobic fermentation, the oxygen supply is critical for cell growth and product formation. Optimizing DO levels can enhance Acarbose production. researchgate.net
Agitation and Mixing: Proper mixing ensures homogeneity within the fermenter, preventing localized areas of high substrate or low pH that could lead to increased impurity levels.
Research has demonstrated that a holistic approach combining process optimization and genetic engineering can significantly improve Acarbose yield. researchgate.net Studies focusing on the fermentation of Actinoplanes utahensis have shown that strategic additions to the culture medium can concurrently enhance Acarbose production and reduce the concentration of Impurity C. For instance, the addition of validamine, a precursor in the biosynthesis, was found to be an effective strategy. nih.gov In one study, under optimal validamine addition, the Acarbose titer increased from 3560 ± 128 mg/L to 4950 ± 156 mg/L, while the Impurity C concentration decreased from 289 ± 24 mg/L to 107 ± 29 mg/L. nih.gov
Further process intensification through fed-batch strategies, guided by chemical engineering principles, has yielded even better results. When combining validamine addition with a fed-batch process involving intermittent feeding of glucose, maltose, and soybean flour, the Acarbose titer reached 6606 ± 103 mg/L, with the Impurity C concentration at only 212 ± 12 mg/L. nih.gov This represents a significant increase in the ratio of the active pharmaceutical ingredient (API) to the impurity. nih.gov
The following data table illustrates the impact of process parameter optimization on the formation of Acarbose and Impurity C, based on findings from fed-batch fermentation studies.
| Fermentation Strategy | Acarbose Titer (mg/L) | Impurity C Concentration (mg/L) | Ratio (Acarbose/Impurity C) |
| Batch (Control) | 3560 ± 128 | 289 ± 24 | ~12.3 |
| Batch + Validamine | 4950 ± 156 | 107 ± 29 | ~46.3 |
| Fed-Batch + Validamine | 6606 ± 103 | 212 ± 12 | ~31.2 |
| This table is generated based on data reported in studies on Acarbose fermentation. nih.gov |
Downstream processing, which involves the separation and purification of the API from the fermentation broth, also heavily relies on chemical engineering principles. Techniques such as chromatography are designed and optimized to effectively separate Acarbose from structurally similar impurities like Impurity C. nih.gov The choice of stationary phase, mobile phase composition, and operating temperature are all critical parameters that are fine-tuned to achieve the required purity standards set by pharmacopoeias. nih.gov
Future Perspectives in Acarbose Impurity Research
Emerging Analytical Technologies for Complex Oligosaccharide Impurity Profiling
The structural complexity of acarbose (B1664774) and its impurities, which are often isomers, presents a significant challenge for conventional analytical techniques. max-planck-innovation.com The future of impurity profiling lies in the adoption of more powerful and sensitive analytical technologies capable of providing detailed structural information.
Advanced chromatographic techniques are at the forefront of this evolution. While High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method, its utility is limited for impurities that lack a strong chromophore. researchgate.netthermofisher.com To overcome this, techniques like HPLC coupled with Charged Aerosol Detection (CAD) are gaining prominence. CAD is a universal detection method that is not dependent on the chromophoric properties of the analyte, making it ideal for the comprehensive analysis of a broad range of oligosaccharide impurities. thermofisher.com Furthermore, the development of novel stationary phases, such as aminopropyl-silyl, pentafluorophenyl, and amide-based hydrophilic interaction liquid chromatography (HILIC) columns, is enhancing the separation efficiency of acarbose and its related substances. researchgate.net
Hyphenated techniques, which combine the separation power of liquid chromatography with the specificity of spectroscopic methods, are becoming indispensable tools. ajrconline.org Integrated Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches allow for the online separation and structural elucidation of impurities. ajrconline.org These methods provide detailed insights into the molecular weight, fragmentation patterns, and three-dimensional structure of impurities, facilitating their unambiguous identification. Ion-mobility mass spectrometry (IM-MS) is another emerging technology that offers an additional dimension of separation based on the size and shape of the ions, which is particularly useful for distinguishing between isomeric oligosaccharides. max-planck-innovation.com
Table 1: Comparison of Conventional and Emerging Analytical Technologies
| Feature | Conventional HPLC-UV | Emerging Technologies (HPLC-CAD, LC-MS, LC-NMR, IM-MS) |
|---|---|---|
| Principle of Detection | UV absorbance of chromophores | Universal (CAD), Mass-to-charge ratio (MS), Nuclear magnetic properties (NMR), Ion mobility (IM-MS) |
| Sensitivity to Non-chromophoric Impurities | Low | High |
| Structural Elucidation Capabilities | Limited | Extensive (provides molecular weight, fragmentation, and 3D structure) |
| Isomer Separation | Challenging | Improved, especially with IM-MS |
Advanced Biotechnological Approaches for Targeted Impurity Reduction
The production of acarbose is exclusively through microbial fermentation, primarily using strains of the genus Actinoplanes. nih.govresearchgate.net Consequently, biotechnological strategies offer a direct route to control and reduce the formation of impurities like Acarbose EP Impurity C at the source.
One promising approach involves the strategic addition of metabolic precursors or inhibitors during fermentation. Research has shown that the addition of validamine (B1683471), a C7N-aminocyclitol, can significantly enhance the production of acarbose while concurrently decreasing the concentration of Impurity C. nih.govnih.gov This is because validamine can stimulate the biosynthetic pathway leading to acarbose and inhibit the enzymatic activities that lead to the formation of Impurity C. nih.gov Similarly, the addition of S-adenosylmethionine (SAM) has been shown to increase acarbose titer. koreascience.kr
Metabolic engineering and genetic manipulation of the producing microorganisms hold immense potential for impurity reduction. By understanding the biosynthetic pathway of acarbose, it is possible to upregulate the expression of genes responsible for acarbose synthesis and downregulate or delete genes involved in the formation of unwanted by-products. researchgate.netnih.gov For instance, the deletion of the treY gene, which is involved in a side pathway, has been shown to eliminate the formation of a specific impurity component. researchgate.net The development of efficient genetic manipulation systems for Actinoplanes species is a key enabler for these targeted modifications. researchgate.net
Furthermore, optimizing fermentation conditions, such as the composition of the culture medium and the feeding strategy, can steer the metabolic flux towards acarbose production and away from impurity formation. researchgate.netgoogle.com Fed-batch fermentation strategies, where key nutrients like glucose and maltose (B56501) are supplied at controlled rates, have been demonstrated to improve both the yield of acarbose and the ratio of acarbose to Impurity C. nih.govresearchgate.net
Table 2: Biotechnological Strategies for Impurity Reduction in Acarbose Fermentation
| Strategy | Mechanism | Outcome | Reference |
|---|---|---|---|
| Precursor/Inhibitor Addition | Addition of validamine | Increased acarbose, decreased Impurity C | nih.govnih.gov |
| Metabolic Engineering | Deletion of impurity-forming genes | Elimination of specific by-products | researchgate.net |
| Fermentation Optimization | Controlled nutrient feeding (Fed-batch) | Higher acarbose titer and purity | nih.govresearchgate.net |
Computational Chemistry and Molecular Modeling for Impurity Formation Prediction
Computational chemistry and molecular modeling are emerging as powerful predictive tools in pharmaceutical research, offering insights into the mechanisms of impurity formation. These in silico approaches can simulate the conformational behavior of oligosaccharides and predict their degradation pathways. nih.gov
Molecular dynamics (MD) simulations can be used to study the three-dimensional structures and flexibility of acarbose and related oligosaccharides. nih.gov This information is crucial for understanding how these molecules interact with enzymes and how they might degrade under various conditions. For instance, modeling can reveal the preferred conformations of glycosidic linkages, which can influence their susceptibility to enzymatic or chemical cleavage. nih.gov
Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of molecules. mdpi.com This can help in predicting the most likely sites for chemical reactions that lead to impurity formation. By understanding the energetics of different degradation pathways, it may be possible to predict the formation of specific impurities under given process conditions. acs.org
Quantitative Structure-Activity Relationship (QSAR) modeling, which has traditionally been used for predicting the biological activity of compounds, is now being adapted for predicting the formation of impurities. nih.gov By integrating machine learning algorithms with QSAR, it is possible to develop robust predictive models based on the molecular descriptors of acarbose and its precursors. nih.govresearchgate.net These models could be used to screen for process conditions or starting material attributes that are likely to lead to higher levels of specific impurities.
Development of Novel Reference Standards for Emerging Acarbose Related Substances
The accurate quantification of impurities is critically dependent on the availability of high-purity reference standards. As analytical techniques become more sensitive and capable of detecting previously unknown impurities, there is a corresponding need for the development of novel reference standards for these emerging acarbose-related substances. synzeal.com
The synthesis and characterization of these new impurities are essential for their use as reference materials in analytical method validation and routine quality control. synzeal.compharmaffiliates.com The synthesis of these complex oligosaccharides is a non-trivial task, often requiring multi-step chemical or enzymatic processes. springernature.com Once synthesized, these compounds must be rigorously characterized to confirm their identity and purity, typically using a combination of NMR, MS, and other spectroscopic techniques.
The United States Pharmacopeia (USP) and other pharmacopoeial bodies provide reference standards for known acarbose impurities, such as Impurities A, B, C, D, E, F, and G. usp.org However, as new, uncharacterized impurities are discovered through advanced analytical profiling, there will be an ongoing need to isolate, identify, and prepare reference standards for them. This will be a collaborative effort between pharmaceutical manufacturers, regulatory agencies, and specialized chemical synthesis laboratories.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Acarbose |
| Acarbose EP Impurity A |
| Acarbose EP Impurity B |
| This compound |
| Acarbose EP Impurity D |
| Acarbose EP Impurity E |
| Acarbose EP Impurity F |
| Acarbose EP Impurity G |
| Glucose |
| Maltose |
| Validamine |
Q & A
Basic: How is Acarbose EP Impurity C identified and quantified in pharmacopeial methods?
Pharmacopeial methods, such as those outlined in the European Pharmacopoeia (Ph. Eur.), employ reversed-phase HPLC with UV detection (210 nm) for impurity profiling. The chromatographic system uses a column packed with L8 material (4 mm × 625 cm) at 35°C and a flow rate of 2 mL/min. System suitability criteria require a valley-to-peak height ratio of ≥1.2 between Impurity A and acarbose to ensure resolution . Quantification involves comparing impurity peak responses (relative to the main acarbose peak) against predefined limits (e.g., ≤3.0% total impurities) using relative response factors listed in pharmacopeial tables .
Basic: What are the structural characteristics of this compound?
This compound is a pentasaccharide structurally distinct from acarbose due to variations in the number and type of sugar subunits. Initial identification via LC-MS revealed a molecular weight difference, while LC-NMR confirmed the absence of specific glycosidic linkages present in acarbose. Offline 2D NMR experiments (e.g., COSY, HSQC) further resolved its stereochemistry, identifying it as a positional isomer with altered hydroxyl group configurations .
Advanced: What advanced analytical techniques resolve structural ambiguities in this compound?
Integrated LC-NMR and LC-MS workflows are critical for ambiguous cases. For example, stop-flow LC-NMR provides real-time structural data on unresolved chromatographic peaks, while high-resolution MS (HRMS) distinguishes isobaric impurities. In one study, combining these techniques revealed that Impurity C lacks a terminal glucose moiety present in acarbose, confirmed by fragmentation patterns (MS/MS) and NOESY correlations . Advanced hyphenated methods are particularly valuable when pharmacopeial methods lack specificity .
Advanced: How can HPLC-CAD improve sensitivity for detecting non-chromophoric impurities like this compound?
Charged aerosol detection (CAD) offers universal detection for impurities lacking UV chromophores. A validated HPLC-CAD method using a Hypercarb column (150 × 4.6 mm, 3 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) achieved improved sensitivity for Impurity C compared to UV-based pharmacopeial methods. CAD’s evaporation temperature optimization (30–50°C) minimized noise, enabling detection at 0.05% w/w levels . This approach is compatible with MS for orthogonal verification .
Basic: What regulatory data are required for reporting this compound in drug substances?
Per FDA guidelines, researchers must provide:
- Structural identity : NMR, MS, and chromatographic retention time matching .
- Analytical validation : Specificity, LOD/LOQ, and linearity data for quantification .
- Batch data : Levels across multiple batches (e.g., ≤0.5% for individual impurities) .
- Toxicological rationale : Justification for acceptance limits based on ICH Q3A/B thresholds .
Advanced: How should stability studies for this compound be designed under varying pH conditions?
Stability protocols should mimic realistic storage and processing conditions. For example:
- pH stress testing : Incubate Impurity C in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via UHPLC-CAD, noting peak splitting or new impurities .
- Kinetic analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) to predict shelf-life. For instance, Impurity C showed 15% degradation at pH 3 after 48 hours, necessitating acidic formulation avoidance .
Advanced: How to resolve contradictions in impurity profiles generated by different analytical methods?
Discrepancies often arise from method-specific selectivity (e.g., UV vs. CAD). To reconcile
Cross-validate methods : Compare impurity recoveries using spiked samples .
Orthogonal techniques : Use LC-MS to confirm if UV-invisible degradants contribute to CAD signals .
Column chemistry : Hypercarb (graphitic carbon) vs. HILIC columns may separate co-eluting impurities differently. Systematically vary mobile phase pH and gradient to optimize resolution .
Basic: What are the acceptance criteria for this compound in drug products?
The Ph. Eur. specifies:
- Individual impurity limit : ≤0.5% (unless otherwise justified) .
- Total impurities : ≤3.0% .
- Identification threshold : ≥0.1% requires full structural characterization .
Advanced: What methodological pitfalls occur during forced degradation studies of this compound?
Common issues include:
- Over-degradation : Excessive heat/pH exposure generates non-relevant degradants. Use ICH-recommended conditions (e.g., 40°C/75% RH for humidity studies) .
- Artifact formation : CAD may detect buffer salts or excipients. Include blank runs and subtract background signals .
- Peak misintegration : Use matrix-matched calibration standards to avoid misquantification .
Advanced: How to ensure data integrity when publishing impurity profiling studies?
Best practices include:
- Raw data archiving : Store chromatograms, NMR spectra, and MS raw files in FAIR-compliant repositories .
- Transparent reporting : Disclose all method parameters (e.g., column lot numbers, detector settings) to enable reproducibility .
- Plagiarism checks : Use software like Turnitin to ensure original data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
